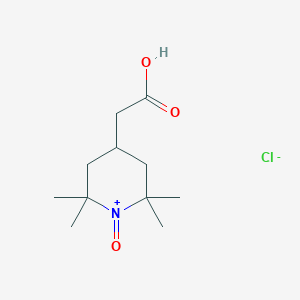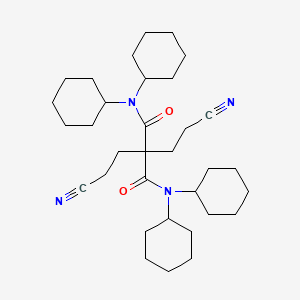
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of cyanoethyl groups and cyclohexyl groups attached to a central propanediamide backbone. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide typically involves the reaction of cyclohexylamine with acrylonitrile to form the cyanoethylated intermediate. This intermediate is then reacted with a suitable diacid chloride to form the final propanediamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The cyclohexyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar cyanoethyl groups.
Dimethyl malonate: Another ester with similar reactivity.
Diethyl bis(2-cyanoethyl)malonate: A compound with similar cyanoethyl groups but different backbone structure.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is unique due to its combination of cyanoethyl and cyclohexyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
88321-31-7 |
|---|---|
Fórmula molecular |
C33H52N4O2 |
Peso molecular |
536.8 g/mol |
Nombre IUPAC |
2,2-bis(2-cyanoethyl)-N,N,N',N'-tetracyclohexylpropanediamide |
InChI |
InChI=1S/C33H52N4O2/c34-25-13-23-33(24-14-26-35,31(38)36(27-15-5-1-6-16-27)28-17-7-2-8-18-28)32(39)37(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h27-30H,1-24H2 |
Clave InChI |
FTSQEJNMUSOXOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(CCC#N)(CCC#N)C(=O)N(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


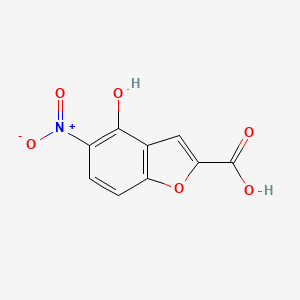
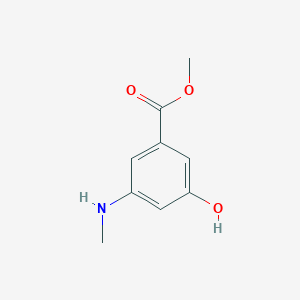

![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
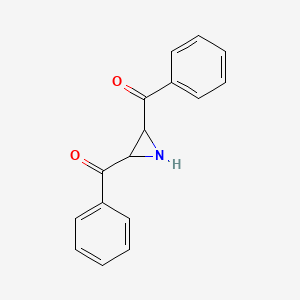

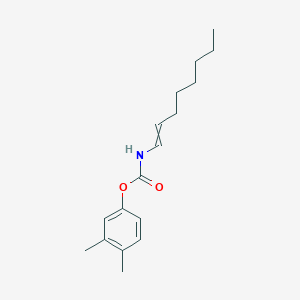
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
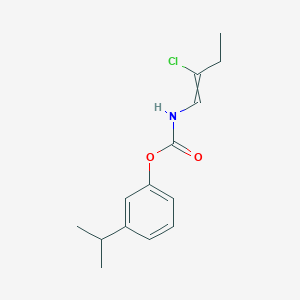

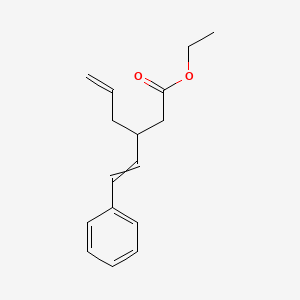
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)

